molecular formula C11H12N2O3 B8004657 2-Amino-7-propoxy-1,3-benzoxazole-5-carbaldehyde

2-Amino-7-propoxy-1,3-benzoxazole-5-carbaldehyde

Cat. No.: B8004657
M. Wt: 220.22 g/mol
InChI Key: SVUVEKIELDKUOC-UHFFFAOYSA-N
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Description

2-Amino-7-propoxy-1,3-benzoxazole-5-carbaldehyde is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-propoxy-1,3-benzoxazole-5-carbaldehyde typically involves the condensation of 2-aminophenol with an appropriate aldehyde under specific reaction conditions. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature . This method yields the desired benzoxazole derivative efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reaction conditions are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-propoxy-1,3-benzoxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 2-Amino-7-propoxy-1,3-benzoxazole-5-carboxylic acid.

    Reduction: 2-Amino-7-propoxy-1,3-benzoxazole-5-methanol.

    Substitution: Various substituted benzoxazole derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-7-propoxy-1,3-benzoxazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-propoxy-1,3-benzoxazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoxazole: A simpler analog with similar biological activities.

    7-Propoxybenzoxazole: Lacks the amino and aldehyde groups but shares the benzoxazole core.

    5-Formylbenzoxazole: Similar structure but without the propoxy group.

Uniqueness

2-Amino-7-propoxy-1,3-benzoxazole-5-carbaldehyde is unique due to the presence of both the amino and aldehyde functional groups, which provide versatility in chemical reactions and potential biological activities. Its propoxy group also contributes to its distinct properties compared to other benzoxazole derivatives.

Properties

IUPAC Name

2-amino-7-propoxy-1,3-benzoxazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-3-15-9-5-7(6-14)4-8-10(9)16-11(12)13-8/h4-6H,2-3H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUVEKIELDKUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC2=C1OC(=N2)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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